![molecular formula C8H22ClNSi B13470839 Methyl[4-(trimethylsilyl)butyl]aminehydrochloride CAS No. 2913242-03-0](/img/structure/B13470839.png)
Methyl[4-(trimethylsilyl)butyl]aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl[4-(trimethylsilyl)butyl]aminehydrochloride is an organic compound that features a trimethylsilyl group attached to a butyl chain, which is further connected to a methylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[4-(trimethylsilyl)butyl]aminehydrochloride typically involves the reaction of 4-(trimethylsilyl)butylamine with methyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{4-(trimethylsilyl)butylamine} + \text{methyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl[4-(trimethylsilyl)butyl]aminehydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The amine group can participate in oxidation and reduction reactions, leading to the formation of different products.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding amine and trimethylsilanol.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halogens or other nucleophiles can be used to replace the trimethylsilyl group.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products Formed
Substitution: Various substituted amines.
Oxidation: Oxidized derivatives of the amine group.
Reduction: Reduced forms of the amine group.
Hydrolysis: Amine and trimethylsilanol.
Wissenschaftliche Forschungsanwendungen
Methyl[4-(trimethylsilyl)butyl]aminehydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential role in biochemical pathways and as a tool for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl[4-(trimethylsilyl)butyl]aminehydrochloride involves its interaction with specific molecular targets. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at the amine site. The compound can also participate in various biochemical pathways, influencing enzyme activity and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl Chloride: Used as a silylating agent in organic synthesis.
Trimethylsilyl Ethanol: Utilized as a reagent in chemical reactions.
Trimethylsilyl Acetylene: Employed in the synthesis of complex organic molecules.
Uniqueness
Methyl[4-(trimethylsilyl)butyl]aminehydrochloride is unique due to its specific structural arrangement, which combines the properties of a trimethylsilyl group with a butylamine chain
Eigenschaften
CAS-Nummer |
2913242-03-0 |
|---|---|
Molekularformel |
C8H22ClNSi |
Molekulargewicht |
195.80 g/mol |
IUPAC-Name |
N-methyl-4-trimethylsilylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H21NSi.ClH/c1-9-7-5-6-8-10(2,3)4;/h9H,5-8H2,1-4H3;1H |
InChI-Schlüssel |
KPLOFSAKTUOUCR-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCCC[Si](C)(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(Fluorosulfonyl)phenyl]prop-2-enoic acid](/img/structure/B13470779.png)

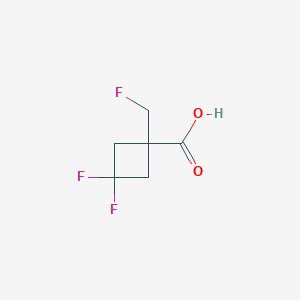

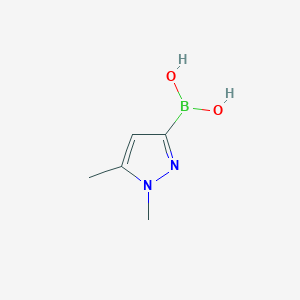
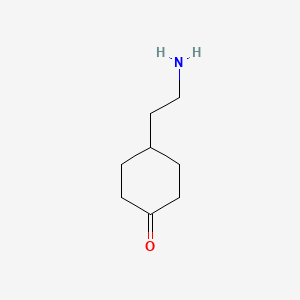
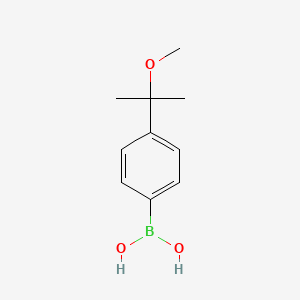
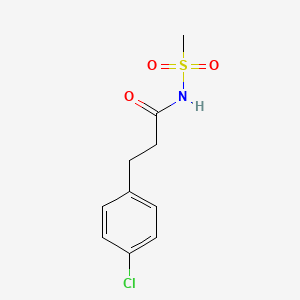
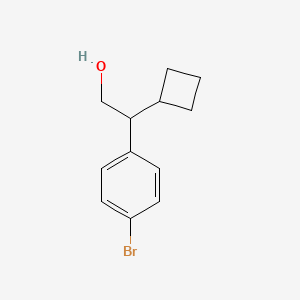
![(2S)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid hydrochloride](/img/structure/B13470841.png)
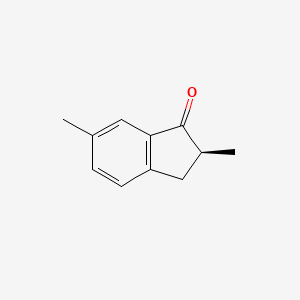
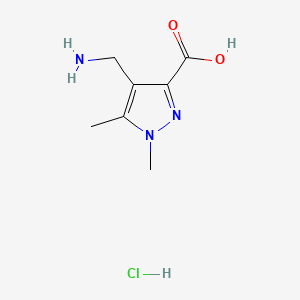
![4-Hydroxy-N-[4-(methylsulfanyl)phenyl]benzamide](/img/structure/B13470849.png)
